

# Relebactam's Efficacy Against Ceftazidime-Avibactam Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |  |
|----------------------|-------------------|-----------|--|--|--|--|
| Compound Name:       | Relebactam sodium |           |  |  |  |  |
| Cat. No.:            | B3322652          | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to novel  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations like ceftazidime-avibactam poses a significant challenge in treating infections caused by multidrug-resistant Gram-negative bacteria. This guide provides a comparative analysis of the in vitro activity of relebactam, in combination with imipenem, against bacterial variants that have developed resistance to ceftazidime-avibactam. The data presented is compiled from recent studies to support research and development efforts in the field of antimicrobial resistance.

### **Executive Summary**

Relebactam, a diazabicyclooctane β-lactamase inhibitor, restores the activity of imipenem against many bacteria that are resistant to carbapenems.[1][2] This combination, imipenem-relebactam, has demonstrated potent in vitro activity against a range of ceftazidime-avibactam resistant Enterobacterales and Pseudomonas aeruginosa. The primary mechanism of resistance to ceftazidime-avibactam in Klebsiella pneumoniae carbapenemase (KPC)-producing isolates involves mutations in the blaKPC gene, particularly substitutions at Ambler position 179.[3][4] Studies consistently show that imipenem-relebactam remains effective against isolates harboring these specific KPC variants.[3][4]

# **Comparative In Vitro Activity**



The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, comparing the activity of imipenem-relebactam and ceftazidime-avibactam against resistant bacterial isolates.

Table 1: Activity against Klebsiella pneumoniae

Carbapenemase (KPC)-Producing Enterobacterales

| Organism/Vari<br>ant                          | Ceftazidime-<br>Avibactam MIC<br>(µg/mL) | Imipenem-<br>Relebactam<br>MIC (µg/mL) | Key<br>Resistance<br>Mechanism                    | Reference |
|-----------------------------------------------|------------------------------------------|----------------------------------------|---------------------------------------------------|-----------|
| E. coli<br>expressing KPC-<br>2 D179 variants | Resistant (MIC ≥ 8)                      | Susceptible (MIC ≤ 4)                  | blaKPC-2 D179<br>substitutions                    | [3]       |
| CAZ-AVI-<br>resistant KPC-Kp                  | Resistant                                | Susceptible                            | KPC mutations                                     | [1]       |
| KPC-producing<br>K. pneumoniae<br>(CAZ-AVI-R) | >32                                      | 16                                     | ramR + ompK36<br>mutation, V239G<br>KPC-3 variant | [5]       |

Table 2: Activity against Carbapenem-Resistant Pseudomonas aeruginosa (CRPA)



| Organism<br>Isolate(s)                  | Ceftazidime-<br>Avibactam<br>Susceptibility<br>(%) | Imipenem-<br>Relebactam<br>Susceptibility<br>(%) | Notes                                                                       | Reference |
|-----------------------------------------|----------------------------------------------------|--------------------------------------------------|-----------------------------------------------------------------------------|-----------|
| CRPA clinical isolates                  | 79.2%                                              | 91.7%                                            | Imipenem-<br>relebactam<br>showed excellent<br>activity.                    | [6][7]    |
| KPC-2-producing<br>P. aeruginosa        | 86.4% (19/22)                                      | 9.1% (2/22)                                      | Ceftazidime-<br>avibactam was<br>more active in<br>this specific<br>subset. | [8]       |
| Imipenem-<br>resistant P.<br>aeruginosa | Not specified                                      | 70% susceptible with relebactam                  | Relebactam restored imipenem susceptibility in a majority of isolates.      |           |

### **Mechanisms of Resistance and Action**

The primary driver of ceftazidime-avibactam resistance in KPC-producing organisms is the development of mutations in the KPC enzyme that reduce the binding affinity of avibactam while often maintaining or altering the enzyme's ability to hydrolyze  $\beta$ -lactams.





Click to download full resolution via product page

Caption: Mechanism of ceftazidime-avibactam resistance and relebactam action.

#### **Experimental Protocols**

The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method, a standardized laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

#### **Broth Microdilution for MIC Determination**

- Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific concentration (typically 5 x 105 colony-forming units [CFU]/mL).
- Serial Dilution of Antimicrobials: The antimicrobial agents (ceftazidime-avibactam and imipenem-relebactam) are serially diluted in a multi-well microtiter plate containing cation-







adjusted Mueller-Hinton broth. Avibactam and relebactam are typically tested at a fixed concentration of 4 mg/L.[9]

- Inoculation: Each well is inoculated with the prepared bacterial suspension.
- Incubation: The microtiter plates are incubated at a controlled temperature (usually 35-37°C) for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.





Click to download full resolution via product page

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

#### Conclusion



The available in vitro data strongly suggest that imipenem-relebactam is a viable therapeutic option for infections caused by certain ceftazidime-avibactam-resistant Enterobacterales, particularly those with KPC variants. While ceftazidime-avibactam resistance is a growing concern, relebactam's ability to inhibit the mutated KPC enzymes responsible for this resistance highlights its importance in the clinical setting. However, it is crucial to note that susceptibility can vary by bacterial species and the specific resistance mechanisms present. For instance, while highly effective against many KPC-producing K. pneumoniae, the activity of imipenem-relebactam against KPC-producing P. aeruginosa may be more limited.[8] Continuous surveillance and further research into resistance mechanisms are essential for optimizing the use of these critical antimicrobial agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparison of the in vitro activities and resistance mechanisms against imipenem—relebactam and ceftazidime—avibactam in clinical KPC-producing Klebsiella pneumoniae isolated in China PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Effectiveness of Imipenem

  Relebactam against Ceftazidime-Avibactam Resistant Variants of the KPC-2 β-Lactamase PMC [pmc.ncbi.nlm.nih.gov]
- 5. Klebsiella pneumoniae Mutants Resistant to Ceftazidime-Avibactam Plus Aztreonam, Imipenem-Relebactam, Meropenem-Vaborbactam, and Cefepime-Taniborbactam PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]



- 8. Comparison of In Vitro Activity of Ceftazidime-Avibactam and Imipenem-Relebactam against Clinical Isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Relebactam's Efficacy Against Ceftazidime-Avibactam Resistant Bacteria: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3322652#validating-relebactam-s-activity-against-ceftazidime-avibactam-resistant-variants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com